molecular formula C11H8N2 B3056687 1-Amino-6-cyanonaphthalene CAS No. 73399-92-5

1-Amino-6-cyanonaphthalene

Cat. No.: B3056687
CAS No.: 73399-92-5
M. Wt: 168.19 g/mol
InChI Key: XNCQQTJNDIPSKS-UHFFFAOYSA-N
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Description

1-Amino-6-cyanonaphthalene is a chemical compound with the molecular formula C11H8N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2/c12-7-8-4-5-10-9 (6-8)2-1-3-11 (10)13/h1-6H,13H2 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.2 . The compound is stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of 2-Aminonaphthalenes

Tian, Pletnev, and Larock (2003) explored the synthesis of 3,4-disubstituted 2-aminonaphthalenes through intramolecular carbopalladation of the cyano group, using (2-Iodophenyl)acetonitrile and internal alkynes. This process exhibits good regioselectivity and high yields, expanding the applications of 1-amino-6-cyanonaphthalene in organic synthesis (Tian, Pletnev, & Larock, 2003).

Fluorescent Sensor for Aluminum Ion Detection

Yadav and Singh (2018) developed a fluorescent sensor based on 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, showcasing its application for selective recognition of aluminum ions. This sensor, derived from aminocyanonaphthalene, is utilized in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Autoxidation in Azo Dye Reduction

Kudlich, Hetheridge, Knackmuss, and Stolz (1999) investigated the autoxidation reactions of mono- and disulfonated naphthalene derivatives, including this compound, formed during the anaerobic reduction of azo dyes. This research contributes to understanding the behavior of these compounds under aerobic conditions and their role in environmental science (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Polymer Synthesis

Moon, Osakada, Maruyama, Kubota, and Yamamoto (1993) synthesized poly(1-aminonaphthalene) using 1-aminonaphthalene and demonstrated its electrical conductivity and molecular weight distribution. This research extends the application of aminocyanonaphthalene derivatives in the field of polymer chemistry (Moon, Osakada, Maruyama, Kubota, & Yamamoto, 1993).

Chemo-sensor Development

Jo, Park, Na, Choi, You, and Kim (2014) developed a chemo-sensor based on aminocyanonaphthalene derivatives, capable of sequential colorimetric recognition of Cu2+ and CN− in aqueous solution. This advancement highlights the potential of this compound in environmental and analytical chemistry applications (Jo, Park, Na, Choi, You, & Kim, 2014).

Photocycloaddition Reactions

Maeda, Chiyonobu, and Mizuno (2011) studied the [4+4] photocycloadducts formation of 1-cyanonaphthalene with furanmethanols. This work demonstrates the significance of hydrogen bonding in regioselective photocycloaddition reactions, providing insights into photochemical processes involving aminocyanonaphthalene (Maeda, Chiyonobu, & Mizuno, 2011).

Safety and Hazards

The compound is classified as having acute toxicity, both oral and inhalation, and can cause skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The recent identification of the polycyclic aromatic hydrocarbon molecules, 1-cyanonaphthalene, and 2-cyanonaphthalene in the interstellar medium (ISM) requires laboratory support to understand the physicochemical nature of these molecules when they are present as icy mantles on cold dust grains . This suggests that 1-Amino-6-cyanonaphthalene could potentially have applications in astrochemistry .

Properties

IUPAC Name

5-aminonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQQTJNDIPSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562928
Record name 5-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73399-92-5
Record name 5-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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